N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a polycyclic N-heterocyclic compound. It is characterized by the presence of a 1,2,4-oxadiazole ring, a common feature in various bioactive molecules. The compound is structurally related to other N-heterocyclic compounds that have been synthesized and evaluated for their biological activities, such as the inhibition of platelet aggregation.
Synthesis Analysis
The synthesis of related N-heterocyclic compounds has been reported, where N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes were synthesized through a fusion of amidines with hydroxylamine hydrochloride followed by a rearrangement reaction . Although the exact synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds includes a cyclopentane ring, as seen in the bis[N-cyclohexyl-1-(2-{1-[(cyclohexylamino)carbonyl]cyclohexyl}-3,5-dioxo-1,2-oxazolidin-4-yl)cyclopentanecarboxamide] monohydrate, where a methylene group of the cyclopentane ring was found to be disordered . This suggests that in the compound of interest, the cyclopentane ring could also exhibit some degree of structural flexibility or disorder.
Chemical Reactions Analysis
The chemical reactions involving the compound of interest are not explicitly detailed in the provided papers. However, the presence of the oxadiazole ring and the carboxamide group suggests that it could participate in hydrogen bonding and potentially other reactions typical for such functional groups. For instance, intramolecular N—H⋯O hydrogen bonds occur in structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide are not directly reported. However, based on related structures, it can be inferred that the compound may exhibit hydrogen bonding, both intramolecularly and intermolecularly, which could influence its solubility, melting point, and crystal structure . The presence of difluorocyclohexyl groups may also affect the compound's lipophilicity and thus its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- Novel Limonene and Citral Based 1,3,4-Oxadiazoles : Research has shown the anticonvulsant activities of novel series of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide and its derivatives using various models. This indicates the potential of 1,3,4-oxadiazole derivatives in developing anticonvulsant drugs (Rajak et al., 2013).
Antidiarrheal Agents
- 3,3-Diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines : A series of compounds were prepared and evaluated as antidiarrheal agents, showing equipotency to existing treatments like diphenoxylate and loperamide. This underscores the utility of 1,3,4-oxadiazole derivatives in gastrointestinal disorder treatments (Adelstein et al., 1976).
Anticancer Activity
- Design and Synthesis of 1,3,4-Oxadiazole Derivatives : The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were undertaken, revealing moderate to excellent anticancer activity against various cancer cell lines. This demonstrates the role of 1,3,4-oxadiazole derivatives in anticancer drug development (Ravinaik et al., 2021).
Fluorine-18 Labeled Antagonists for Imaging
- Development of Fluorine-18-labeled 5-HT1A Antagonists : The synthesis of fluorinated derivatives for imaging applications was explored, indicating the adaptability of 1,3,4-oxadiazole derivatives for diagnostic uses in medical imaging (Lang et al., 1999).
Antimicrobial Activity
- Synthesis and Evaluation of 1,3,4-Oxadiazole Derivatives : The preparation of 1,3,4-oxadiazole derivatives was reported with significant antibacterial and antifungal activities, demonstrating their potential in developing new antimicrobial agents (Jafari et al., 2017).
Mecanismo De Acción
Mode of Action
The presence of the 4,4-difluorocyclohexyl and 1,2,4-oxadiazol groups could suggest a potential interaction with hydrophobic pockets in protein targets .
Pharmacokinetics
The presence of the difluorocyclohexyl group could potentially influence the compound’s lipophilicity and thus its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O2/c16-15(17)7-5-10(6-8-15)13-19-12(22-20-13)9-18-14(21)11-3-1-2-4-11/h10-11H,1-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMHVRZUHNFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.